2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
5351-82-6 |
|---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8N4O3S/c9-8(16)11-10-4-5-3-6(12(14)15)1-2-7(5)13/h1-4,13H,(H3,9,11,16)/b10-4+ |
InChI Key |
MJMFGGYKUSTJSO-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Standard Reaction Conditions for Synthesis
| Parameter | Details |
|---|---|
| Reactants | 2-Hydroxy-5-nitrobenzaldehyde (3.3 mmol), Thiosemicarbazide (3.3 mmol) |
| Solvent | Ethanol (reflux) |
| Reaction Time | 2 hours |
| Temperature | Boiling point of ethanol (~78°C) |
| Workup | Filtration followed by recrystallization from ethanol |
| Yield | Not explicitly reported; inferred high due to stoichiometric control |
Optimization of Reaction Parameters
Stoichiometry and Purity
Equimolar ratios (1:1) of aldehyde and thiosemicarbazide ensure complete conversion, as deviations risk unreacted starting materials. The starting aldehyde’s purity (>98%) is critical, as impurities may hinder crystallization.
Purification and Crystallization
The crude product is purified via recrystallization from ethanol, yielding yellow crystalline solids suitable for X-ray diffraction studies. The planar molecular structure, confirmed by crystallography, reveals intermolecular O–H···S and N–H···O hydrogen bonds that stabilize the crystal lattice (Fig. 2).
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | |
| Density | |
| Hydrogen Bond Network | 3D framework via O–H···S, N–H···S, N–H···O |
Structural and Spectroscopic Characterization
The compound’s identity is confirmed through single-crystal X-ray diffraction, which highlights its near-planar geometry (dihedral angle <9° between aromatic and thiosemicarbazone moieties). The nitro group’s electron-withdrawing effect increases phenolic –OH acidity, enabling intermolecular hydrogen bonding instead of the intramolecular bonds seen in non-nitrated analogs.
Comparative Analysis with Isomeric Derivatives
While 5-hydroxy-2-nitrobenzaldehyde thiosemicarbazone (a structural isomer) follows a similar synthetic route, its crystal packing differs due to altered hydrogen-bonding motifs. For instance, the 5-hydroxy isomer forms 2D corrugated sheets via N–H···S and O–H···O interactions, whereas the 2-hydroxy derivative adopts a 3D network .
Chemical Reactions Analysis
Hydrogen-Bonding Network
-
The nitro group increases the acidity of the phenolic -OH (pKa ~7–8), enabling strong O–H···O and N–H···S hydrogen bonds .
-
Forms 1D chains via N–H···S interactions (R_2$$$$^2(8) synthons) and 2D sheets through O–H···O bonds .
Electronic Effects
-
The nitro group withdraws electron density, stabilizing the thiosemicarbazone moiety and enhancing metal-coordination capacity .
Metal Complexation Reactions
HNBATSC acts as a polydentate ligand, forming stable complexes with transition metals:
Key Observations :
-
Copper complexes exhibit stronger DNA-binding affinity via intercalation .
-
Nickel complexes show distorted octahedral geometries and cytotoxic activity against MCF-7 breast cancer cells .
Comparative Reactivity in Schiff Base Formation
HNBATSC’s nitro group differentiates it from analogous compounds:
| Property | HNBATSC | Salicylaldehyde Thiosemicarbazone |
|---|---|---|
| Hydrogen Bonding | Intermolecular O–H···O/N–H···S | Intramolecular O–H···N |
| Acidity of -OH | Higher (pKa ~7–8) | Lower (pKa ~10–12) |
| Metal Coordination | Bidentate (O, S) or tridentate (O, N, S) | Bidentate (O, N) |
Scientific Research Applications
Antimicrobial Activity
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone exhibits significant antimicrobial properties. Various studies have highlighted its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves the formation of hydrogen bonds that enhance its interaction with microbial targets, leading to inhibition of growth and viability.
- Case Study : A study demonstrated that thiosemicarbazones derived from 2-hydroxy-5-nitrobenzaldehyde showed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .
Antitumor Activity
Research has shown that this compound possesses antitumor properties, particularly against leukemia cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.
- Case Study : In vitro studies indicated that this compound caused significant cell death in leukemia cell lines, supporting its potential as a chemotherapeutic agent .
Catalysis
This compound has been utilized in the synthesis of various metal complexes, which serve as catalysts for oxidation reactions. These complexes demonstrate notable catalytic efficiency and selectivity.
- Catalytic Investigation : Molybdenum complexes derived from this thiosemicarbazone were evaluated for their catalytic performance in oxidation reactions involving cyclooctene and linalool. The results showed high selectivity and conversion rates, making them promising candidates for green chemistry applications .
Materials Science
The compound serves as a precursor for the synthesis of novel materials, including hydrogels and polymeric networks. Its ability to form stable complexes with various metals enhances the properties of these materials.
- Hydrogel Formation : Research indicates that incorporating this compound into chitosan-based hydrogels improves their mechanical strength and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .
Analytical Chemistry
Due to its structural properties, this compound is also employed as a ligand in coordination chemistry, facilitating the development of sensors for detecting metal ions and other analytes.
- Sensor Development : Studies have reported the successful use of thiosemicarbazone derivatives as fluorescent sensors for cyanide detection, showcasing their utility in environmental monitoring .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone involves its interaction with biological molecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, contributing to its antibacterial and anticancer properties .
Comparison with Similar Compounds
Key Structural Features:
- Hydrogen Bonding : The hydroxyl group participates in intermolecular O–H⋯O hydrogen bonds, while the thiosemicarbazone moiety forms N–H⋯S interactions, resulting in 2D supramolecular networks .
- Planarity : The molecule is nearly planar, with dihedral angles between the aromatic ring and thiosemicarbazide moiety ranging from 1.50° to 8.71° .
Comparison with Similar Thiosemicarbazone Derivatives
Thiosemicarbazones are versatile due to tunable substituents. Below is a systematic comparison:
Substituent Position and Electronic Effects
Structural and Supramolecular Variations
- Hydrogen Bonding Networks :
- Metal Chelation : Salicylaldehyde derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant activity .
Data Tables
Table 1: Crystallographic Parameters of Selected Thiosemicarbazones
Biological Activity
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone (HNBATSC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Structural Characteristics
HNBATSC is characterized by its planar molecular structure, which includes a thiosemicarbazone moiety linked to a nitro-substituted benzaldehyde. The presence of the hydroxyl group allows for intramolecular hydrogen bonding, enhancing its stability and biological activity. The molecular formula is , with crystallographic studies revealing significant hydrogen bonding interactions that contribute to its structural integrity .
2. Antimicrobial Activity
HNBATSC exhibits notable antimicrobial properties against various pathogens:
- Bacterial Activity : Studies have demonstrated that thiosemicarbazones, including HNBATSC, possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, making HNBATSC a potential candidate for developing new antibacterial agents .
- Antifungal Activity : HNBATSC has shown effectiveness against plant pathogenic fungi, suggesting its utility in agricultural applications as well .
3. Antitumor Properties
The antitumor activity of HNBATSC has been explored in various studies:
- Mechanism of Action : HNBATSC is believed to exert its antitumor effects through the induction of apoptosis in cancer cells. This is facilitated by the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation .
- In Vivo Studies : Research involving animal models has indicated that HNBATSC can inhibit tumor growth, particularly in leukemia models. The compound's efficacy was linked to its ability to disrupt cellular processes critical for cancer cell survival .
4. Antioxidant Activity
HNBATSC has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems:
- Radical Scavenging : The compound demonstrates significant radical scavenging activity, which can protect cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
5. Case Studies and Experimental Findings
Several studies have been conducted to assess the biological activity of HNBATSC:
6. Conclusion
The compound this compound exhibits a multifaceted profile of biological activities, including antimicrobial, antitumor, and antioxidant properties. Its structural characteristics enhance its stability and efficacy as a potential therapeutic agent. Continued research into HNBATSC may yield significant advancements in drug development for infectious diseases and cancer therapy.
Q & A
Q. Key Data :
- Reaction time: 5 hours.
- Solvent: Ethanol (reflux).
- Crystallization solvent: Acetonitrile.
- Purity check: TLC and SCXRD.
How is HNBATSC structurally characterized, and what analytical techniques are critical?
HNBATSC is characterized using:
- SCXRD : Reveals two independent planar molecules per asymmetric unit, with dihedral angles between the aromatic ring and thiosemicarbazide moiety (8.71° and 1.50°). Hydrogen bonds (N–H⋯S, O–H⋯O) form 2D networks .
- Spectroscopy : IR confirms thiol (–SH) and azomethine (–C=N–) stretches. UV-Vis shows π→π* and n→π* transitions .
- Elemental analysis : Validates stoichiometry (C8H8N4O3S, M = 240.24 g/mol) .
Methodological Note : SCXRD refinement uses SHELX software for high-resolution data (R factor = 0.065; data-to-parameter ratio = 12.7) .
What metal complexes are derived from HNBATSC, and how is their geometry determined?
HNBATSC acts as a bidentate ligand, coordinating via the thiol S and azomethine N atoms. Mn(II), Co(II), and Ni(II) complexes exhibit octahedral geometry confirmed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
